3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is an organic compound that features a naphthalene ring bonded to an amino group, which is further connected to a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one typically involves the reaction of naphthalen-2-ylamine with a phenylpropanone derivative. One common method is the condensation reaction between naphthalen-2-ylamine and 1-phenylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones or phenylpropanone derivatives.
Reduction: Formation of naphthylamines or phenylpropanols.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-ylamino)-1-phenylpropan-1-one
- 2-(Naphthalen-2-ylamino)-nicotinic acid
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
28707-21-3 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(naphthalen-2-ylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H17NO/c21-19(16-7-2-1-3-8-16)12-13-20-18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14,20H,12-13H2 |
InChI Key |
LWPZBNGSOXQTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.